molecular formula C9H10INO2 B13923937 Ethyl 5-iodo-6-methylnicotinate CAS No. 1008138-75-7

Ethyl 5-iodo-6-methylnicotinate

Cat. No.: B13923937
CAS No.: 1008138-75-7
M. Wt: 291.09 g/mol
InChI Key: SUCMFQZHLWDTJA-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-6-methylnicotinate is a chemical compound with the molecular formula C9H10INO2 It is an ester derivative of nicotinic acid, specifically modified with an iodine atom at the 5-position and a methyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-6-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the reaction of 6-methylnicotinic acid with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting 5-iodo-6-methylnicotinic acid is then esterified with ethanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-6-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-iodo-6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to nicotinic acid derivatives.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 5-iodo-6-methylnicotinate is not fully understood, but it is believed to interact with molecular targets similar to those of other nicotinic acid derivatives. It may modulate biological pathways involved in inflammation, cell proliferation, and metabolism. The iodine atom and ester group may influence its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the iodine atom and the methyl group on the nicotinic acid scaffold. These modifications can significantly alter its chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1008138-75-7

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl 5-iodo-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10INO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3

InChI Key

SUCMFQZHLWDTJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)I

Origin of Product

United States

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